(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide
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Overview
Description
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide: is a chemical compound with a bicyclic structure, featuring a seven-membered ring with a double bond and an amine group attached to the second carbon atom of the ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide typically involves the following steps:
Starting Materials: : The synthesis begins with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride as the starting material.
Reaction with Ammonia: : The chloride compound is then reacted with ammonia to form the amine derivative.
Formation of Hydrobromide Salt: : The amine derivative is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis to create complex molecules.
Biology: : The compound can be used in the study of biological systems and interactions.
Industry: : The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amine hydrobromide: can be compared with other similar compounds, such as bicyclo[2.2.1]hept-2-ylmethylamine hydrobromide and bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride . These compounds share similar structural features but differ in their functional groups and reactivity.
List of Similar Compounds
Bicyclo[2.2.1]hept-2-ylmethylamine hydrobromide
Bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride
Bicyclo[2.2.1]hept-5-en-2-ylmethyl oxalate
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h1-2,6-8H,3-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVCFXARIIPCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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